isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde to form the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The thiazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It has potential as an antimicrobial, antitumor, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Studies: The compound can be used to study the mechanisms of action of thiazolopyrimidines and their interactions with biological targets.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and functional materials.
Mechanism of Action
The mechanism of action of isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes such as DNA gyrase and SARS-CoV-2 glycoprotein, leading to antimicrobial and antiviral effects . The thiazole and pyrimidine rings play a crucial role in these interactions by forming stable complexes with the target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazoles: These compounds have similar biological activities and are used in medicinal chemistry for their anticancer and antimicrobial properties.
Thiazolo[3,2-a]pyridines: These compounds also exhibit diverse biological activities and are studied for their potential therapeutic applications.
Uniqueness
Isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the presence of the thiazole and pyrimidine rings.
Properties
Molecular Formula |
C22H19N3O5S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
propan-2-yl (2E)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19N3O5S2/c1-12(2)30-21(27)18-13(3)23-22-24(19(18)16-5-4-10-31-16)20(26)17(32-22)11-14-6-8-15(9-7-14)25(28)29/h4-12,19H,1-3H3/b17-11+ |
InChI Key |
ONEMLECLZOJZOV-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OC(C)C |
Origin of Product |
United States |
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